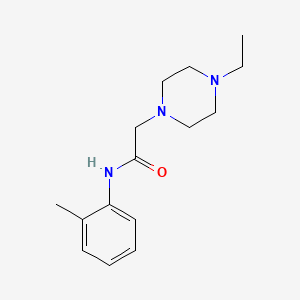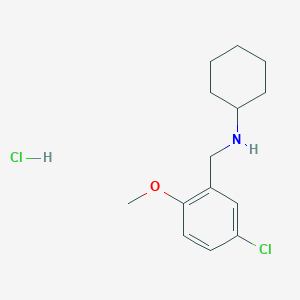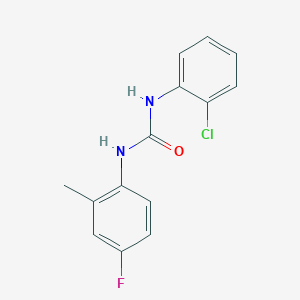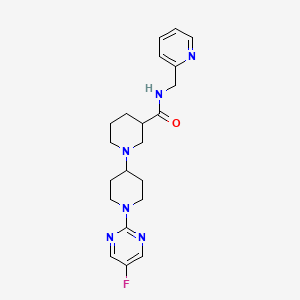
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. EPPA belongs to the class of piperazine derivatives and has been synthesized using various methods.
Scientific Research Applications
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. These properties make this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
Mechanism of Action
The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways play a crucial role in the production of pro-inflammatory cytokines and COX-2. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and COX-2, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which play a role in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for in vitro and in vivo experiments. This compound also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term effects of this compound.
Future Directions
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide. One direction is to investigate the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Another direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on NF-κB and MAPK signaling pathways. Additionally, future studies could investigate the long-term effects of this compound and its potential for drug development. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in biomedical research. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of inflammatory diseases. This compound has been synthesized using various methods, and its mechanism of action involves the inhibition of NF-κB and MAPK signaling pathways. Despite its advantages, this compound has limitations such as limited solubility in water and lack of long-term studies. Future research on this compound could lead to the development of new treatments for inflammatory diseases and a better understanding of its mechanism of action.
Synthesis Methods
2-(4-ethyl-1-piperazinyl)-N-(2-methylphenyl)acetamide can be synthesized using various methods, including the reaction of 2-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting product with ethylamine. Another method involves the reaction of 2-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting product with ethylenediamine. The final step involves the reaction of the resulting product with acetic anhydride. These methods have been used to synthesize this compound with high yields and purity.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-15(19)16-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLIDWHYXUIBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)


![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(2-methyl-1H-imidazol-1-yl)propyl]morpholine](/img/structure/B5371514.png)
![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)
![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5371541.png)
![3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)
![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
